molecular formula C16H24O12Si8 B1630500 Octavinyloctasilasesquioxane CAS No. 69655-76-1

Octavinyloctasilasesquioxane

Cat. No. B1630500
CAS RN: 69655-76-1
M. Wt: 633 g/mol
InChI Key: ZWCNRMDCQDJIRL-UHFFFAOYSA-N
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Description

Octavinyloctasilasesquioxane (OVS) is an organic intermediate with eight unsaturated double bonds. It can be used to adjust the chemical structure of copolymers .


Synthesis Analysis

The synthesis of Octavinyloctasilasesquioxane involves the reaction of Octavinyloctasilasesquioxane (OVS) with 3-mercapto-1-propanol and 2,2-dimethoxy-2-phenylacetophenone in a solution of tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of Octavinyloctasilasesquioxane can be analyzed using techniques such as X-ray crystallography and electron diffraction .


Chemical Reactions Analysis

Octavinyloctasilasesquioxane can be used as a cross-linking agent to prepare PHBV/OVS composites by a melt-reaction technique .


Physical And Chemical Properties Analysis

Octavinyloctasilasesquioxane has a molecular weight of 633.04 g/mol. It has a melting point of >350 °C and a predicted boiling point of 329.4±25.0 °C. Its predicted density is 1.22±0.1 g/cm3 .

Scientific Research Applications

Future Directions

The future directions of Octavinyloctasilasesquioxane research could involve its use in the synthesis of highly luminescent PNC-polymer composites with a superhydrophobic micro/nano structured surface .

Mechanism of Action

Target of Action

Octavinyloctasilasesquioxane (OVS) is primarily used as a cross-linking agent in the formation of polymer composites . Its primary targets are polymers, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where it acts to adjust the chemical structure of the copolymer .

Mode of Action

OVS interacts with its targets through a process known as melt reactive processing . It contains eight unsaturated double bonds, which allow it to form strong Si-O bonds with the polymer molecules . This interaction results in the formation of cross-linked networks within the polymer structure .

Biochemical Pathways

The primary biochemical pathway affected by OVS is the polymerization process of PHBV. The introduction of OVS into the polymer matrix enhances the crystallization behavior and thermal stability of the polymer . This is achieved through the formation of cross-linked networks, which significantly enhance the nucleation behaviors and crystallization rate of the polymer .

Result of Action

The result of OVS’s action is the formation of cross-linked PHBV/OVS composites with improved thermal stability and crystallization behavior . These composites have potential applications in various fields, including the creation of highly luminescent polymer composites with a superhydrophobic micro/nano structured surface .

Action Environment

The action of OVS is influenced by environmental factors such as temperature and humidity. For instance, the melt reactive processing technique used to incorporate OVS into the polymer matrix requires specific temperature conditions . Additionally, OVS should be stored under an inert atmosphere at room temperature to avoid decomposition due to moisture .

properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNRMDCQDJIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

188356-58-3
Record name Octavinyloctasilsesquioxane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188356-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70989772
Record name 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octavinyloctasilasesquioxane

CAS RN

69655-76-1
Record name Octa(vinylsilasesquioxane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octavinyl-T8-silsesquioxane
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